2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol typically involves the reaction of 3-bromobenzylamine with 4-chlorosalicylaldehyde under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the imine bond . The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol can be compared with similar compounds such as:
2-{(E)-[(3-bromobenzyl)imino]methyl}-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
2-{(E)-[(3-bromobenzyl)imino]methyl}-4-methylphenol: Similar structure but with a methyl group instead of chlorine.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyliminomethyl]-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRPSTLVBBTSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.